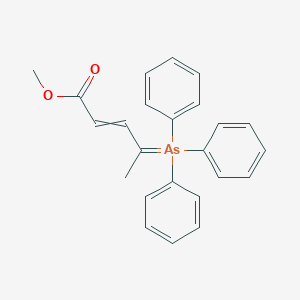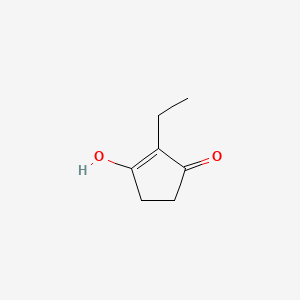![molecular formula C16H23NO2 B14173081 N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine CAS No. 130539-96-7](/img/structure/B14173081.png)
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine: is an organic compound that features a butan-1-amine backbone with two 5-methylfuran-2-ylmethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine typically involves the reaction of butan-1-amine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and resins.
Mecanismo De Acción
The mechanism by which N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- N,N-dimethyl-5-methylfurfurylamine
- N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- 5-methylfuran-2-ylmethylamine
Comparison: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is unique due to the presence of two 5-methylfuran-2-ylmethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
130539-96-7 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-4-5-10-17(11-15-8-6-13(2)18-15)12-16-9-7-14(3)19-16/h6-9H,4-5,10-12H2,1-3H3 |
Clave InChI |
GXUBMSNDKZTMMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=C(O1)C)CC2=CC=C(O2)C |
Solubilidad |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
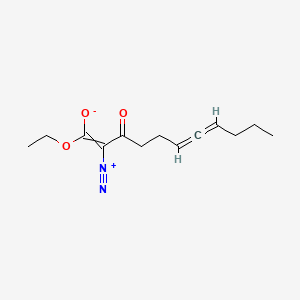
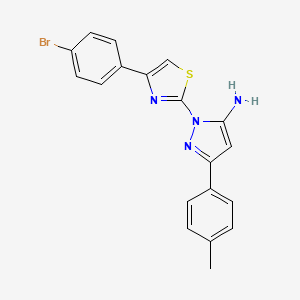
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

methanone](/img/structure/B14173052.png)
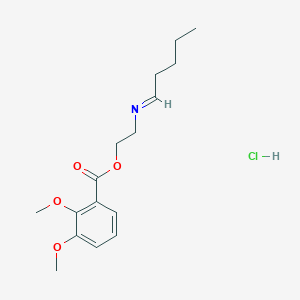
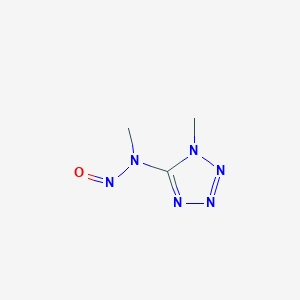
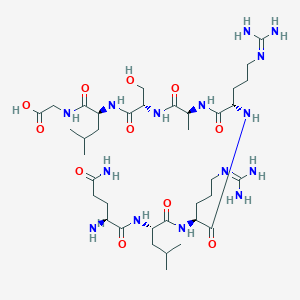
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
